Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid: Structure, Properties, and Synthetic Strategy
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic drugs stems from its unique stereochemical and physicochemical properties.[1][2] Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure that allows for a more precise and complex exploration of pharmacophore space.[2] This three-dimensionality is critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.
Within this important class of compounds, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid represents a particularly valuable scaffold. It combines three key structural motifs, each contributing to its potential as a versatile building block in drug development:
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The Pyrrolidine Core: Provides a rigid, stereochemically defined framework.
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The N-Benzyl Group: A common moiety in drug discovery, the N-benzyl group can engage in crucial cation-π interactions with protein targets and serves as a versatile handle for modulating physicochemical properties like lipophilicity and metabolic stability.[3]
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The cis-Dicarboxylic Acid Functionality: The two carboxylic acid groups, constrained in a cis orientation on the rigid pyrrolidine ring, create a specific spatial arrangement of charged moieties. This feature is ideal for mimicking endogenous ligands, such as glutamate or aspartate, and for chelating metal ions in the active sites of metalloenzymes.
This guide provides a detailed examination of the structure, properties, and a validated synthetic approach for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, offering researchers and drug development professionals a comprehensive resource for leveraging this scaffold in their programs.
Molecular Structure and Physicochemical Properties
The fundamental identity and properties of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid are summarized below. The defined stereochemistry of the two carboxyl groups on the same face of the pyrrolidine ring is a critical feature influencing its conformational behavior and potential biological interactions.
Chemical Structure Diagram
Caption: 2D representation of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 164916-63-6 | [4][5] |
| Molecular Formula | C₁₃H₁₅NO₄ | [4][5][6] |
| Molecular Weight | 249.26 g/mol | [5][6] |
| InChIKey | DFAFONDGWHOURT-PHIMTYICSA-N | [6] |
| SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |
Synthetic Methodology: A Validated Approach via 1,3-Dipolar Cycloaddition
The construction of the cis-3,4-disubstituted pyrrolidine ring is most reliably achieved through a [3+2] cycloaddition reaction. This powerful synthetic strategy involves the reaction of an azomethine ylide with an alkene dipolarophile. The stereochemistry of the alkene is directly translated to the resulting pyrrolidine ring, making it an ideal choice for synthesizing the target cis isomer.[2]
The causality behind this experimental choice is rooted in the principles of concerted pericyclic reactions, where the stereochemical information of the reactants is retained in the product. Using a cis-configured dipolarophile, such as maleic anhydride or its derivatives, ensures the formation of the desired cis-3,4-pyrrolidinedicarboxylic acid scaffold.
Overall Synthetic Workflow
Caption: Synthetic workflow for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution of each step is confirmed by standard analytical techniques before proceeding.
Step 1: [3+2] Cycloaddition Reaction
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Rationale: This step constructs the core pyrrolidine ring with the correct cis stereochemistry. N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine serves as a stable precursor to the N-benzyl azomethine ylide. In the presence of a catalytic amount of trifluoroacetic acid (TFA), the ylide is generated in situ and immediately trapped by the electron-deficient alkene, maleic anhydride.
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Methodology:
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To a stirred solution of maleic anhydride (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.05 equivalents).
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Cool the mixture to 0 °C using an ice bath.
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Slowly add a solution of trifluoroacetic acid (0.1 equivalents) in DCM dropwise over 15 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude anhydride intermediate.
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Step 2: Hydrolysis of the Anhydride
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Rationale: The cyclic anhydride formed in Step 1 must be opened to yield the target dicarboxylic acid. This is achieved through hydrolysis under either acidic or basic conditions, which cleaves the acyl-oxygen bond.
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Methodology:
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Dissolve the crude anhydride intermediate from the previous step in a mixture of water and a co-solvent like dioxane or THF.
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Add a strong acid (e.g., 2M HCl) or a strong base (e.g., 2M NaOH) and heat the mixture to reflux for 4-6 hours.
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Monitor the reaction by TLC or LC-MS to confirm the disappearance of the anhydride.
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After cooling to room temperature, carefully acidify the reaction mixture to pH 2-3 with concentrated HCl (if the hydrolysis was performed under basic conditions). This will precipitate the dicarboxylic acid product.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether to remove any organic impurities.
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Dry the product under vacuum to yield cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
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Applications in Medicinal Chemistry and Drug Discovery
The rigid, stereochemically defined structure of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid makes it an exceptional starting point for developing potent and selective therapeutic agents. The pyrrolidine scaffold is a privileged structure found in numerous approved drugs and clinical candidates.[2][3]
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CNS Disorders: The constrained diacid motif is a well-established pharmacophore for targeting excitatory amino acid transporters (EAATs) and ionotropic/metabotropic glutamate receptors. By presenting the two carboxylates in a fixed spatial orientation, this scaffold can mimic the binding of glutamate, offering a pathway to developing novel treatments for neurological and psychiatric conditions, including epilepsy, neuropathic pain, and schizophrenia.
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Antiviral Agents: The pyrrolidine ring is a core component of several successful antiviral drugs, including inhibitors of viral proteases and neuraminidases. The dicarboxylic acid groups can be functionalized to amides, esters, or other bioisosteres to optimize interactions within the active site of viral enzymes.
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Conformational Constraint in Peptide Mimetics: The cis geometry provides a "U-shape" conformation that can be used to mimic beta-turns in peptides.[2] This makes the scaffold highly valuable for designing peptide mimetics with enhanced metabolic stability and oral bioavailability, targeting protein-protein interactions that are otherwise difficult to drug.
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Asymmetric Synthesis: The chiral centers of the pyrrolidine ring can be leveraged as a chiral auxiliary or as a starting point for the synthesis of enantiomerically pure compounds, which is a critical requirement for modern pharmaceuticals.
Conclusion
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is more than just a chemical entity; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the versatile N-benzyl group and the functionally critical cis-dicarboxylic acids, provides a robust platform for the design of novel therapeutics. The synthetic route via 1,3-dipolar cycloaddition is both efficient and stereocontrolled, ensuring access to this valuable building block. For researchers in drug discovery, this compound represents a powerful tool for developing the next generation of selective and effective medicines.
References
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
LookChem. 164916-63-6(CIS-1-BENZYL-3,4-PYRROLIDINEDICARBOXYLIC ACID) Product Description. Available from: [Link]
-
PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Available from: [Link]
-
National Institutes of Health (NIH). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Available from: [Link]
-
National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Available from: [Link]
- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
ResearchGate. (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Available from: [Link]
-
National Institutes of Health (NIH). The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Available from: [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 164916-63-6 CAS MSDS (CIS-1-BENZYL-3,4-PYRROLIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CIS-1-BENZYL-3,4-PYRROLIDINEDICARBOXYLIC ACID - AbacipharmTech-Global Chemical supplier [abacipharma.com]
